5-fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine
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Description
5-Fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine (5F-NPY) is a novel, fluorinated derivative of neuropeptide Y (NPY), a 36-amino acid peptide that is widely distributed in the central and peripheral nervous systems. 5F-NPY is a potent agonist of the Y1 and Y2 receptors, which are thought to be involved in a variety of physiological functions such as food intake, learning and memory, and anxiety. In addition, 5F-NPY has been found to have a number of pharmacological properties, including anti-inflammatory, antioxidant and anti-tumor activities. This review aims to provide an overview of 5F-NPY, its synthetic method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions of research.
Scientific Research Applications
Antitumor Activity
5-Fluorouracil (5-FU): , the parent compound of our derivative, has been widely used as an antitumor agent. However, its non-selectivity and associated toxicities limit its clinical use. Our synthesized derivatives exhibit promising antitumor activity against B16, K562, and CHO cells in vitro. Some compounds effectively inhibit tumor cell growth. However, in vivo trials in mice revealed serious liver and lung tissue toxicity .
CDK2 Inhibition
Encouraged by the outcomes, we designed and synthesized N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives by substituting the phenylsulfonamide moiety. These derivatives show potential as CDK2 inhibitors , which could have implications in cancer therapy .
Antiviral Activity
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives: of indole, including our compound, were investigated for antiviral activity. These derivatives demonstrated activity against a broad range of RNA and DNA viruses. Their potential as antiviral agents warrants further exploration .
Prodrug Design
The concept of mutual prodrugs, coupling different antineoplastic agents directly or via a spacer, has gained acceptance. Our compound could serve as a mutual prodrug , addressing issues like solubility, absorption, and drug resistance .
properties
IUPAC Name |
5-fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN4O/c14-10-7-15-13(16-8-10)17-11-1-4-18(9-11)12-2-5-19-6-3-12/h7-8,11-12H,1-6,9H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDSUGOMWKELAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC2=NC=C(C=N2)F)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine |
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